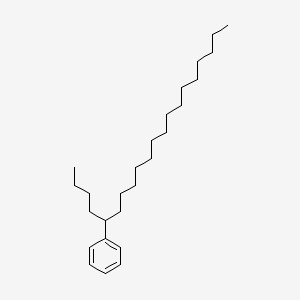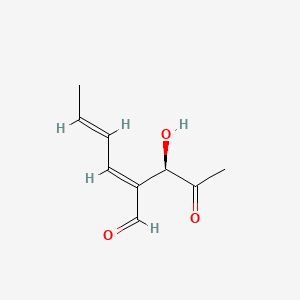
2,4-Hexadienal, 2-((1R)-1-hydroxy-2-oxopropyl)-, (2E,4E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal is an organic compound characterized by its unique structure, which includes a hydroxy group, an oxo group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal typically involves the aldol condensation reaction. This reaction is carried out under basic conditions, where an aldehyde and a ketone react to form a β-hydroxy aldehyde, which then undergoes dehydration to yield the conjugated diene system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2E,4E)-2-[®-1-Carboxy-2-oxopropyl]-2,4-hexadienal.
Reduction: Formation of (2E,4E)-2-[®-1-Hydroxy-2-hydroxypropyl]-2,4-hexadienal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of various cellular processes, including enzyme activity and gene expression. The conjugated diene system also allows the compound to participate in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-pentadienal
- (2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-heptadienal
Uniqueness
(2E,4E)-2-[®-1-Hydroxy-2-oxopropyl]-2,4-hexadienal is unique due to its specific structural features, including the length of the conjugated diene system and the presence of both hydroxy and oxo functional groups
Propriétés
Numéro CAS |
69962-81-8 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(2E,4E)-2-[(1R)-1-hydroxy-2-oxopropyl]hexa-2,4-dienal |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-8(6-10)9(12)7(2)11/h3-6,9,12H,1-2H3/b4-3+,8-5-/t9-/m0/s1 |
Clé InChI |
VDSLRUXHXCOXFF-LGVBSRDVSA-N |
SMILES isomérique |
C/C=C/C=C(/C=O)\[C@H](C(=O)C)O |
SMILES canonique |
CC=CC=C(C=O)C(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


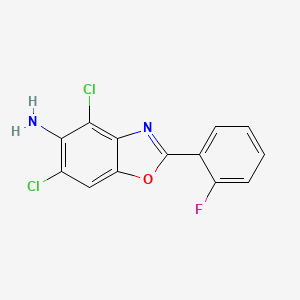
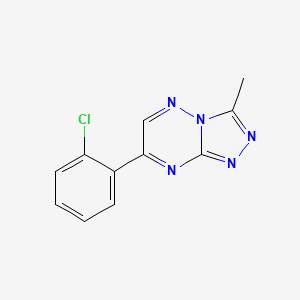

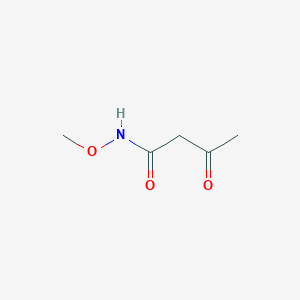
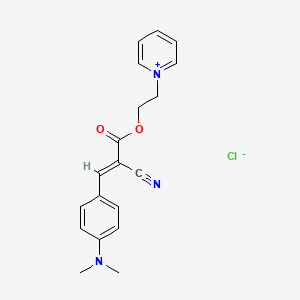
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)

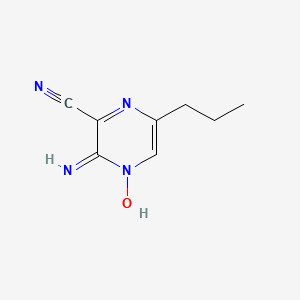
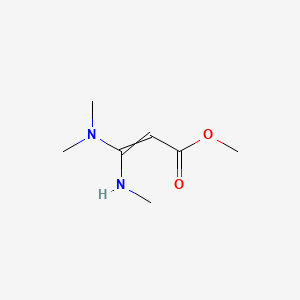

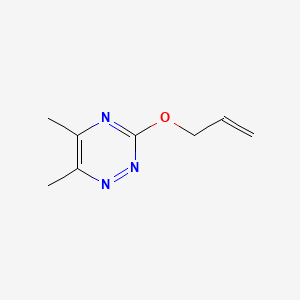

![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)
